molecular formula C22H22N2O4S B1597201 [1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid CAS No. 5543-08-8

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid

Cat. No. B1597201
CAS RN: 5543-08-8
M. Wt: 410.5 g/mol
InChI Key: VMDOOPRAUMMTRM-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the development of novel drugs. The compound has a unique structure that makes it a promising candidate for the treatment of various diseases, including cancer and neurological disorders.

Scientific Research Applications

Synthesis Methods

  • Two-Step Preparation : A two-step method for synthesizing [1,2,4]triazolo[4,3-a]pyridines from 2-hydrazinopyridine and carboxylic acids has been developed, using Lawesson's reagent for cyclization, which is significant for its racemization-free process in the presence of a chiral carbon (Moulin, Martinez, & Fehrentz, 2006).
  • Palladium-Catalyzed Synthesis : An efficient method involving palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration, has been used to synthesize various [1,2,4]triazolo[4,3-a]pyridines (Reichelt et al., 2010).

Biological and Pharmaceutical Applications

  • Antihypertensive Activity : Novel derivatives of 1,2,4-triazolo[4,3-a]pyridine have been synthesized, expected to possess antihypertensive properties (Kumar & Mashelkar, 2008).
  • Biological Assessment of Acetamides : The synthesis of 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, with a focus on their pharmacological activities, has been conducted (Karpina et al., 2019).

Chemical Properties and Applications

  • Crystal Structure Analysis : Studies on the crystal structures of triazolopyridines have been performed, providing valuable information for pharmaceutical development and crystal engineering (El-Kurdi et al., 2021).

Herbicidal and Antimicrobial Applications

  • Herbicidal Activities : 1,2,4-Triazolo[4,3-a]pyridine derivatives have shown good herbicidal activity against various weeds, indicating their potential as lead compounds for herbicide development (Liu et al., 2015).
  • Antibacterial Activity : Some derivatives have exhibited promising antibacterial activity against bacteria such as Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014).

Electronic and Photophysical Applications

  • Electroluminescent Properties : [1,2,4]Triazolo[4,3-a]pyridine-based bipolar red host materials have been synthesized for use in organic light-emitting diodes (OLEDs), showcasing their potential in electronic applications due to their high triplet energy and suitable charge transport properties (Kang et al., 2017).

properties

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-9-8-5-3-1-2-4-10(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIELUKBZODKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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